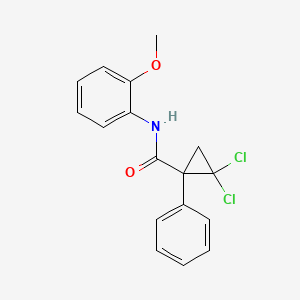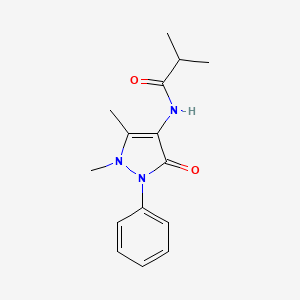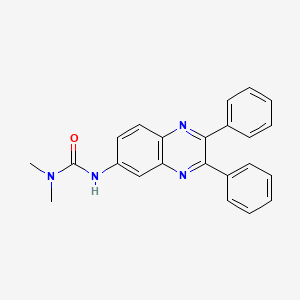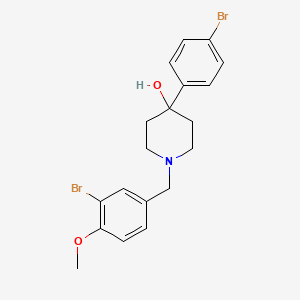
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential in scientific research. This compound is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in various cellular processes such as immune response, inflammation, and cell growth.
Mecanismo De Acción
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide inhibits the JAK and STAT signaling pathway by binding to the ATP-binding site of JAK and preventing its activation. This leads to the inhibition of downstream signaling pathways involving STAT proteins, which are involved in various cellular processes such as immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to inhibit the production of various cytokines and chemokines involved in inflammation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency in inhibiting the JAK and STAT signaling pathway, which makes it a valuable tool for investigating the role of these pathways in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide. One future direction is the investigation of its potential in combination with other drugs for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another future direction is the investigation of its potential in the regulation of stem cell differentiation and proliferation. In addition, further studies are needed to investigate the potential off-target effects of this compound and to develop more specific inhibitors of the JAK and STAT signaling pathway.
Métodos De Síntesis
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 2,2-dichlorocyclopropanecarboxylic acid. The first step involves the conversion of 2,2-dichlorocyclopropanecarboxylic acid to 2,2-dichloro-1-phenylcyclopropanecarboxylic acid through a Grignard reaction. The second step involves the conversion of 2,2-dichloro-1-phenylcyclopropanecarboxylic acid to this compound through a series of reactions involving methoxyphenylamine and other reagents.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit JAK and STAT signaling pathways, which are involved in various cellular processes such as immune response, inflammation, and cell growth. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this compound has been used in various studies to investigate the role of JAK and STAT signaling pathways in various cellular processes.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-14-10-6-5-9-13(14)20-15(21)16(11-17(16,18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAIIYVVHNOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)


![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)


![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)

![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
